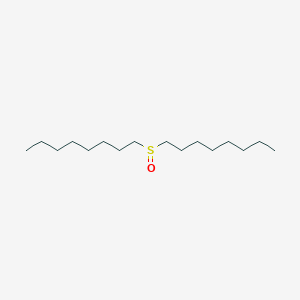
Vinylsulfanylbenzene
Vue d'ensemble
Description
Asymmetric Cyclopropanations and Vinylsulfanylbenzene Synthesis
The synthesis of vinylsulfanylbenzene derivatives can be achieved through various methods, including the rhodium-catalyzed decomposition of vinyldiazomethanes. This process is highly diastereoselective and enantioselective, making it a valuable method for producing functionalized cyclopropanes. The enantioselectivity is significantly influenced by the ligands used for the dirhodium catalyst, with cyclic N-(arylsulfonyl)amino acids yielding the best results. The presence of electron-withdrawing and electron-donating groups on the carbenoid structure also affects the asymmetric induction, optimizing the enantioselectivity of the synthesis .
Molecular Structure Analysis through Metal Vinylidene Complexes
The molecular structure of vinylsulfanylbenzene compounds can be analyzed by studying the reactions of metal vinylidene complexes. These complexes are known for their roles in metathesis and carbon-carbon coupling reactions. A novel approach to understanding the structure involves a formal [3+3] cycloaddition reaction of metal vinylidene with alkynols, leading to the formation of stable iso-osmabenzenes. This reaction provides insights into the stability and isomerization of such complexes, which can be related to the structural analysis of vinylsulfanylbenzene derivatives .
Chemical Reactions Analysis: Homolytic Addition and Carbon-Carbon Coupling
Vinylsulfanylbenzene compounds can undergo various chemical reactions, including homolytic addition. For instance, the reaction of 3,6-bis(vinylsulfonyl)-1,2,4,5-tetrafluorobenzene with tetrahydrofuran results in a homolytic addition product. This reaction is initiated by peroxides radical process initiators, which are obtained through the autooxidation of tetrahydrofuran . Additionally, the study of vinyl and phenyl fragments on Ag(111) surfaces reveals that upon heating, these fragments undergo carbon-carbon coupling to form larger molecules such as 1,3-butadiene and biphenyl, rather than further C-H or C-C bond cleavage .
Physical and Chemical Properties Analysis
The physical and chemical properties of vinylsulfanylbenzene derivatives can be deduced from the synthesis and reaction mechanisms. The high enantioselectivity achieved in the synthesis process indicates that these compounds can have specific chiral applications. The stability of the iso-osmabenzenes formed from metal vinylidene complexes suggests that vinylsulfanylbenzene derivatives may also exhibit significant stability, which is crucial for their potential applications in various chemical industries . The homolytic addition reaction and the carbon-carbon coupling processes provide additional information on the reactivity and potential transformations of these compounds under different conditions .
Applications De Recherche Scientifique
-
Synthesis of Vinyl Sulfones
- Field : Organic Chemistry
- Application Summary : Vinyl sulfones are of significant interest to organic chemists due to their utility in various chemical reactions . The development of methodologies for the preparation of vinyl sulfones has been a recent focus .
- Methods : Numerous methods have been developed for the synthesis of vinyl sulfones, including direct sulfonylation of olefins and alkynes, decarboxylative sulfonylation of α,β-unsaturated carboxylic acids, and decomposition of tosylhydrazones .
- Results : These methods have led to the successful synthesis of vinyl sulfones, expanding the toolbox of organic chemists .
-
Applications of Silver Nanostructures
- Field : Nanotechnology
- Application Summary : Silver nanoparticles, which can be synthesized using vinyl sulfones, have potential uses in various fields such as photoelectric, bio-sensing, catalysis, antibacterial, and others .
- Methods : The properties of silver nanoparticles, which are determined by their size, shape, and surrounding medium, can be modulated by various synthesis methods . Silver nanorods with high aspect ratio and monodispersity were synthesized under the condition of 30 °C and pH 10.56 .
- Results : Silver nanoparticles have been successfully prepared by chemical reduction, photo reduction, and laser synthesis . These nanoparticles exhibit unique optical and electrical properties .
-
Bioconjugation and Immobilization
- Field : Biochemistry
- Application Summary : The vinyl sulfone function is a valuable tool in omic sciences that allows for the coupling with the amine and thiol groups present in the proteogenic residues of proteins . This makes it useful for bioconjugation and immobilization .
- Methods : The functionalization of tags and solid supports with the vinyl sulfone function allows for their coupling with proteins under mild and green conditions compatible with their biological function .
- Results : This method has been used successfully for the simple bioconjugation and immobilization of proteins .
-
Synthesis of Vinyl Sulfones
- Field : Organic Chemistry
- Application Summary : The development of methodologies for the preparation of vinyl sulfones is of significant interest to organic chemists .
- Methods : Recently, numerous useful methods have been developed, mainly including direct sulfonylation of olefins and alkynes, decarboxylative sulfonylation of α,β-unsaturated carboxylic acids, and decomposition of tosylhydrazones .
- Results : These methods have led to the successful synthesis of vinyl sulfones, expanding the toolbox of organic chemists .
-
Catalysis
- Field : Chemistry
- Application Summary : Vinyl sulfones can act as catalysts in various chemical reactions . The discovery of unique catalysts is vital for developing new, efficient, and reusable catalysts for industrial and laboratory applications .
- Methods : The specific methods of application or experimental procedures would depend on the particular reaction being catalyzed .
- Results : The use of vinyl sulfones as catalysts can improve the efficiency and sustainability of chemical reactions .
-
Medicinal Chemistry
- Field : Medicinal Chemistry
- Application Summary : Vinyl sulfones have been used in the synthesis of various pharmaceuticals . They can react with amines and thiols present in proteins, which makes them useful in the development of new drugs .
- Methods : The specific methods of application or experimental procedures would depend on the particular drug being synthesized .
- Results : The use of vinyl sulfones in drug synthesis can lead to the development of new therapeutic agents .
Propriétés
IUPAC Name |
ethenylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8S/c1-2-9-8-6-4-3-5-7-8/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPDOIGGGXSAPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CSC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30232-71-4 | |
| Record name | Benzene, (ethenylthio)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30232-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60171265 | |
| Record name | Phenyl vinyl sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl vinyl sulfide | |
CAS RN |
1822-73-7 | |
| Record name | (Ethenylthio)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1822-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl vinyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001822737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1822-73-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39625 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl vinyl sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl vinyl sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.774 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYL VINYL SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/253GML9Q62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phenyl vinyl sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031825 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




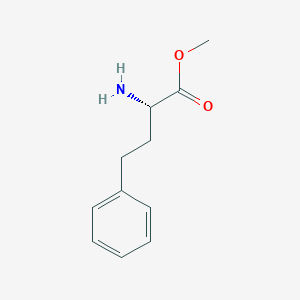
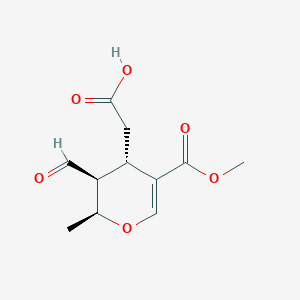
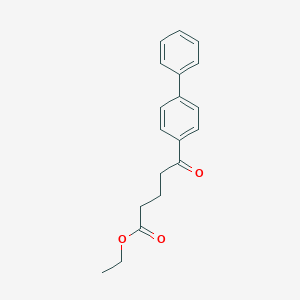
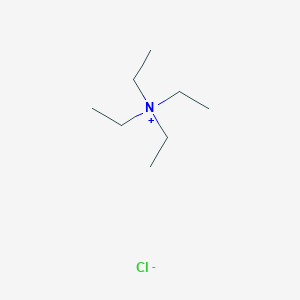

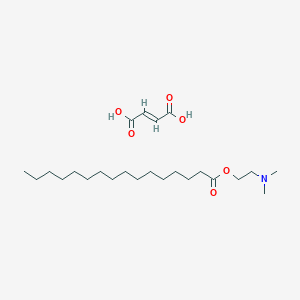


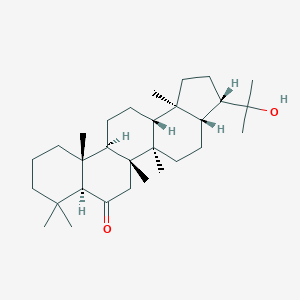


![3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol](/img/structure/B156521.png)
